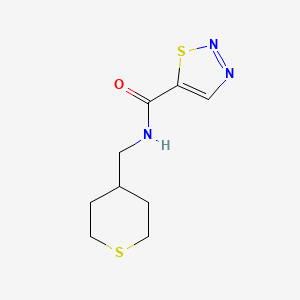
N-(thian-4-ylmethyl)thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thian-4-ylmethyl)thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(thian-4-ylmethyl)thiadiazole-5-carboxamide typically involves the reaction of thian-4-ylmethylamine with thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the amide group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex thiadiazole derivatives.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mécanisme D'action
The mechanism of action of N-(thian-4-ylmethyl)thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity and disrupting cellular processes.
Pathways Involved: By inhibiting key enzymes, this compound can interfere with signaling pathways involved in cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
N-(thian-4-ylmethyl)thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: Thiadiazole-5-carboxamide, thian-4-ylmethylamine, 1,3,4-thiadiazole derivatives.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other thiadiazole derivatives.
Propriétés
IUPAC Name |
N-(thian-4-ylmethyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS2/c13-9(8-6-11-12-15-8)10-5-7-1-3-14-4-2-7/h6-7H,1-5H2,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQQZQSIZNZZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CNC(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[[(6-Pyrazol-1-ylpyrazin-2-yl)amino]methyl]phenyl]ethanol](/img/structure/B7424329.png)
![1-(3,4-dichlorophenyl)-N-[2-(ethylcarbamoylamino)ethyl]imidazole-4-carboxamide](/img/structure/B7424333.png)
![1-[1-(1H-benzimidazol-2-yl)ethyl]-3-(1-ethylsulfonylpropan-2-yl)urea](/img/structure/B7424335.png)
![Methyl 2-[(4-bromophenyl)methylsulfanylmethyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B7424342.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(cyclopropylmethylsulfonyl)-2-fluorobenzamide](/img/structure/B7424350.png)
![3-[1-(2,4-Difluorophenyl)ethyl]-1-methyl-1-[2-methyl-1-(2-methylphenyl)propyl]urea](/img/structure/B7424365.png)
![Methyl 2-[4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]acetate](/img/structure/B7424370.png)
![1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-[1-(1H-1,2,4-triazol-5-yl)ethyl]urea](/img/structure/B7424378.png)
![N-[(7-bromo-1,3-benzodioxol-5-yl)methyl]-N'-(4-pyridin-4-yloxyphenyl)oxamide](/img/structure/B7424386.png)
![5-bromo-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-1H-indole-2-carboxamide](/img/structure/B7424389.png)
![4-Chloro-5-[2-methyl-5-(trifluoromethyl)piperidin-1-yl]-2-(4-nitrophenyl)pyridazin-3-one](/img/structure/B7424403.png)
![N-[4-[(4-chloro-3-methylphenyl)methylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7424423.png)
![5-[[2-[3-chloro-N-(cyanomethyl)anilino]acetyl]amino]-2-fluorobenzamide](/img/structure/B7424427.png)
![N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B7424442.png)
